molecular formula C5H7ClF3N3 B1448535 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1197238-91-7

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1448535
CAS RN: 1197238-91-7
M. Wt: 201.58 g/mol
InChI Key: FQFXBDZFVVMWJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-step procedure for the synthesis of regioisomeric mixtures of target pyrazoles has been proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular weight of [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is 179.14 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, it has been reported that thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The chemistry of pyrazole derivatives, including 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, is a significant area of research due to their potential as building blocks for synthesizing various heterocyclic compounds. These compounds exhibit a wide range of biological and pharmacological activities. The reactivity of certain pyrazole derivatives makes them valuable in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyrroles, and dyes. The unique reactivity offers mild reaction conditions for generating versatile compounds from a wide range of precursors, highlighting the importance of such derivatives in heterocyclic synthesis and dye production (Gomaa & Ali, 2020).

Removal of Environmental Contaminants

Research on amine-functionalized sorbents, including those derived from pyrazole compounds, indicates their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The application of pyrazole derivatives in the development of these sorbents showcases their critical role in addressing environmental challenges related to water purification (Ateia et al., 2019).

Anti-inflammatory and Antibacterial Agents

The significance of trifluoromethylpyrazoles, including structures similar to this compound, extends to medicinal chemistry, particularly as anti-inflammatory and antibacterial agents. The variation in the activity profile of these compounds is greatly influenced by the position of the trifluoromethyl group on the pyrazole nucleus. This research underscores the potential of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c1-11-2-3(9)4(10-11)5(6,7)8;/h2H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFXBDZFVVMWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197238-91-7
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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